molecular formula C10H18O B1236060 (-)-Terpinen-4-ol CAS No. 20126-76-5

(-)-Terpinen-4-ol

Cat. No.: B1236060
CAS No.: 20126-76-5
M. Wt: 154.25 g/mol
InChI Key: WRYLYDPHFGVWKC-JTQLQIEISA-N
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Description

(-)-Terpinen-4-ol is a naturally occurring monoterpene alcohol found in the essential oils of various plants, including tea tree oil. It is known for its antimicrobial and anti-inflammatory properties, making it a valuable compound in both traditional and modern medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: (-)-Terpinen-4-ol can be synthesized through several methods, including the hydrogenation of terpinenes and the hydration of terpinolene. One common synthetic route involves the catalytic hydrogenation of gamma-terpinene in the presence of a palladium catalyst. The reaction typically occurs under mild conditions, with temperatures ranging from 25°C to 50°C and pressures of 1-5 atmospheres.

Industrial Production Methods: Industrially, this compound is often extracted from natural sources such as tea tree oil through steam distillation. The essential oil is then subjected to fractional distillation to isolate this compound. This method is preferred due to its cost-effectiveness and the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions: (-)-Terpinen-4-ol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

    Oxidation: this compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of terpinene-4-one.

    Reduction: Reduction of this compound can be achieved using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of terpinene.

    Substitution: Halogenation reactions can occur with halogens like chlorine or bromine, producing halogenated derivatives of this compound.

Major Products Formed:

    Oxidation: Terpinene-4-one

    Reduction: Terpinene

    Substitution: Halogenated derivatives

Scientific Research Applications

(-)-Terpinen-4-ol has a wide range of applications in scientific research:

    Chemistry: It is used as a starting material for the synthesis of various organic compounds.

    Biology: Its antimicrobial properties make it a subject of study in microbiology for developing new antibacterial and antifungal agents.

    Medicine: this compound is investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: It is used in the formulation of personal care products, such as antiseptic creams and lotions, due to its antimicrobial properties.

Mechanism of Action

The mechanism of action of (-)-Terpinen-4-ol involves disrupting the cell membrane integrity of microorganisms, leading to cell lysis and death. It targets the lipid bilayer of bacterial and fungal cells, increasing membrane permeability and causing leakage of cellular contents. This action is facilitated by its lipophilic nature, allowing it to integrate into the lipid bilayer effectively.

Comparison with Similar Compounds

    Terpinene: A related monoterpene with similar antimicrobial properties but differing in its chemical structure and reactivity.

    Terpinolene: Another monoterpene with a similar structure but different functional groups, leading to variations in its chemical behavior and applications.

    Alpha-Terpineol: A structural isomer of (-)-Terpinen-4-ol with similar antimicrobial properties but different physical and chemical properties.

Uniqueness: this compound is unique due to its specific hydroxyl group position, which contributes to its distinct antimicrobial and anti-inflammatory properties. Its ability to disrupt microbial cell membranes more effectively than its isomers makes it particularly valuable in medical and industrial applications.

Properties

IUPAC Name

(1R)-4-methyl-1-propan-2-ylcyclohex-3-en-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18O/c1-8(2)10(11)6-4-9(3)5-7-10/h4,8,11H,5-7H2,1-3H3/t10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRYLYDPHFGVWKC-JTQLQIEISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CCC(CC1)(C(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC[C@](CC1)(C(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101033857
Record name 3-Cyclohexen-1-ol, 4-methyl-1-(1-methylethyl)-, (1R)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101033857
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20126-76-5
Record name (-)-Terpinen-4-ol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=20126-76-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Terpineol, (-)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020126765
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Cyclohexen-1-ol, 4-methyl-1-(1-methylethyl)-, (1R)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101033857
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (-)-Terpinen-4-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 4-TERPINEOL, (-)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8VI196VS5T
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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